![molecular formula C3H10ClNO B3033076 2-Propanol, 1-amino-, hydrochloride CAS No. 7780-04-3](/img/structure/B3033076.png)
2-Propanol, 1-amino-, hydrochloride
Overview
Description
2-Propanol, 1-amino-, hydrochloride, also known as isopropylamine hydrochloride, is an organic compound with the chemical formula C₃H₉N·HCl. It is a colorless to white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its reactivity and versatility.
Mechanism of Action
Mode of Action
Isopropanolamine acts as a nonselective beta-adrenergic receptor blocking agent . When access to beta-receptor sites is blocked by Isopropanolamine, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .
Biochemical Pathways
It is known that the compound’s action can lead to a decrease in cardiac output, inhibition of renin release by the kidneys, and diminution of tonic sympathetic nerve outflow from vasomotor centers in the brain .
Pharmacokinetics
Isopropanolamine is highly lipophilic and almost completely absorbed after oral administration . It undergoes high first-pass metabolism by the liver . Isopropanolamine is metabolized through three primary routes: aromatic hydroxylation (mainly 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation .
Action Environment
The action, efficacy, and stability of Isopropanolamine can be influenced by various environmental factors. For instance, the presence of certain substances can affect its bactericidal activity . More research is needed to fully understand the impact of environmental factors on the action of Isopropanolamine.
Biochemical Analysis
Biochemical Properties
2-Propanol, 1-amino-, hydrochloride is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it is known to participate in the keto acid pathway, which is involved in amino acid biosynthesis .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context in which the compound is present.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-, hydrochloride can be achieved through several methods. One common method involves the reaction of isopropanol with ammonia in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. Another method involves the reduction of nitropropane using hydrogen gas in the presence of a metal catalyst, followed by acidification with hydrochloric acid.
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitropropane. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Bronchodilator and Nasal Decongestant:
2-Propanol, 1-amino-, hydrochloride is primarily recognized for its role as a therapeutic agent. Its hydrochloride salt form is used in pharmaceutical preparations as a bronchodilator and nasal vasoconstrictor . This application is particularly beneficial for treating respiratory conditions such as asthma and nasal congestion by relaxing airway muscles and reducing swelling in nasal passages .
Toxicological Studies:
Research has indicated that while this compound exhibits some acute toxicity, it is generally considered safe for therapeutic use at regulated doses. Animal studies have shown moderate toxicity levels with an LD50 of approximately 1715 mg/kg in rats when administered orally . Understanding these toxicological profiles is crucial for ensuring safety in pharmaceutical formulations.
Chemical Synthesis
Intermediate in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of other amines and alcohols through reactions involving hydrogenation and alkylation processes. For instance, it has been employed to synthesize phenylpropanolamine, another significant compound used in pharmaceuticals .
Solvent and Reactant:
In addition to its role as a reactant, this compound can also function as a solvent in various chemical reactions. Its properties facilitate the study of molecular structures and interactions, particularly in organic chemistry .
Biological Research
Studies on Molecular Interactions:
Research involving this compound has provided insights into its molecular structure and hydrogen bonding characteristics. These studies are essential for understanding the compound's behavior in biological systems and its interactions with other molecules .
Potential Applications in Biochemistry:
The compound's ability to influence biological processes makes it a candidate for further exploration in biochemistry. Investigations into its effects on cellular mechanisms could lead to novel therapeutic strategies or enhancements in existing treatments.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol hydrochloride: Similar in structure but with an additional methyl group.
Ethanolamine hydrochloride: Contains an ethyl group instead of an isopropyl group.
Methylamine hydrochloride: Contains a methyl group instead of an isopropyl group.
Uniqueness
2-Propanol, 1-amino-, hydrochloride is unique due to its specific structure, which provides distinct reactivity and solubility properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Biological Activity
Overview
2-Propanol, 1-amino-, hydrochloride (CAS No. 7780-04-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C3H9NO·HCl |
Molecular Weight | 109.57 g/mol |
CAS Number | 7780-04-3 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including:
- Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Demonstrates antifungal activity against common fungal strains.
A study highlighted that derivatives of this compound could enhance the efficacy of existing antibiotics, particularly against resistant bacterial strains.
Anticancer Properties
The compound has garnered attention for its potential anticancer effects. Preliminary studies suggest:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis in various cancer cell lines.
These findings have led to its evaluation by the National Cancer Institute (NCI) as a potential candidate for cancer therapy .
Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties. It can modulate inflammatory markers such as:
- Vascular Endothelial Growth Factor (VEGF)
- Matrix Metalloproteinase-9 (MMP-9)
These effects suggest its utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications at specific positions on the molecule can significantly influence its biological efficacy. For example, studies have shown that altering functional groups can enhance its antimicrobial and anticancer activities .
Case Study 1: Anticancer Efficacy
In a controlled study involving xenograft models, a synthesized derivative of this compound demonstrated a significant reduction in tumor size when administered at specific dosages. The results indicated a dose-dependent response, with higher concentrations leading to more substantial tumor regression.
Case Study 2: Synergistic Effects with Antibiotics
Another study explored the synergistic effects of combining this compound with standard antibiotics. The results showed enhanced antibacterial activity against resistant strains of bacteria, suggesting potential for use in combination therapies .
Toxicological Profile
The toxicological assessment of this compound indicates moderate acute toxicity. The median lethal dose (LD50) in animal studies was found to be approximately:
- Rats : 1715 mg/kg
- Mice and Guinea Pigs : Ranges from 2100–4260 mg/kg
Sub-lethal effects observed include lethargy and gastrointestinal disturbances. These findings underscore the need for careful dosage considerations in therapeutic applications .
Properties
IUPAC Name |
1-aminopropan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGMQNNDKGEIMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884423 | |
Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7780-04-3 | |
Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7780-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropanolammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007780043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-aminopropan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPANOLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93J8D44RP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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